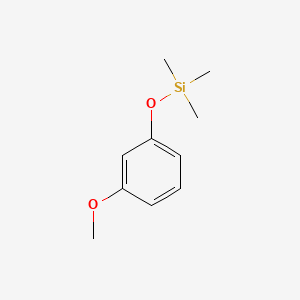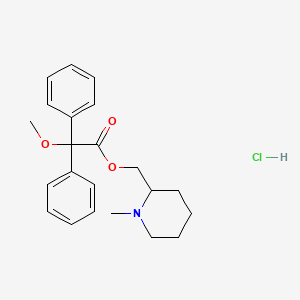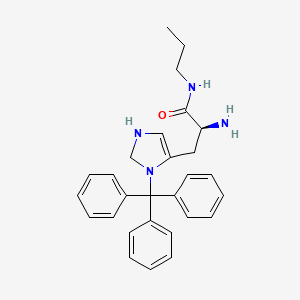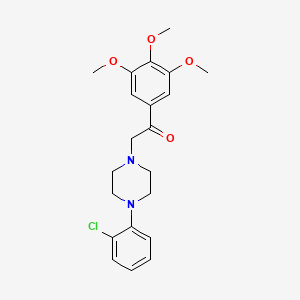
Sodium O-(((2R,3S,5R)-5-(6-amino-9H-purin-9-yl)-3-hydroxytetrahydrofuran-2-yl)methyl) phosphorothioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is a modified nucleotide analog. It is a derivative of 2’-deoxyadenosine monophosphate where one of the non-bridging oxygen atoms in the phosphate group is replaced by a sulfur atom. This compound is often used in biochemical and molecular biology research due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt typically involves the phosphorylation of 2’-deoxyadenosine with a phosphorothioate reagent. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 2’-deoxyadenosine and phosphorothioate.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted phosphorothioates.
Hydrolysis: 2’-Deoxyadenosine and phosphorothioate.
科学的研究の応用
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides.
Biology: Employed in studies of DNA-protein interactions and as a substrate for DNA polymerases.
Medicine: Investigated for its potential in antisense therapy and as a diagnostic tool.
Industry: Utilized in the production of nucleic acid-based products and as a research reagent.
作用機序
The mechanism of action of 2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt involves its incorporation into DNA or RNA strands. The sulfur atom in the phosphate group can alter the stability and conformation of the nucleic acid, affecting its interactions with proteins and other molecules. This compound can inhibit or modify the activity of enzymes such as DNA polymerases and nucleases, making it a valuable tool in molecular biology research.
類似化合物との比較
Similar Compounds
2’-Deoxyadenosine-5’-monophosphate: Lacks the sulfur atom in the phosphate group.
2’-Deoxyguanosine-5’-monophosphate: Contains guanine instead of adenine.
2’-Deoxycytidine-5’-monophosphate: Contains cytosine instead of adenine.
2’-Deoxyadenosine-5’-diphosphate: Contains an additional phosphate group.
Uniqueness
2’-Deoxyadenosine-5’-O-monophosphorothioate sodium salt is unique due to the presence of the sulfur atom in the phosphate group. This modification imparts distinct chemical and biological properties, such as increased resistance to nucleases and altered binding affinity to proteins, making it particularly useful in various research applications.
特性
分子式 |
C10H12N5Na2O5PS |
|---|---|
分子量 |
391.25 g/mol |
IUPAC名 |
disodium;(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(dioxidophosphinothioyloxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H14N5O5PS.2Na/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(20-7)2-19-21(17,18)22;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,22);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1 |
InChIキー |
NVKMWLTUXNYFNK-OJSHLMAWSA-L |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=S)([O-])[O-])O.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]morpholine](/img/structure/B13824862.png)
![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B13824869.png)


![cobalt(3+);2-phenylethyl 3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R)-1,2,5,7,12,12,15,17-octamethyl-2,7,18-tris[2-oxo-2-(2-phenylethoxy)ethyl]-3,13,17-tris[3-oxo-3-(2-phenylethoxy)propyl]-8,13,18,19-tetrahydro-3H-corrin-22-id-8-yl]propanoate;cyanide;perchlorate;hydrate](/img/structure/B13824882.png)
![7-Isopropyl-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13824889.png)



![4-[2-(4-Pyridinyl)ethyl]morpholine](/img/structure/B13824906.png)
![N-[1-(1,3-benzothiazol-2-yl)ethyl]acetamide](/img/structure/B13824909.png)
![[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(1-hydroxy-2,2,2-triphenylethyl)oxan-4-yl] acetate](/img/structure/B13824923.png)

![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)
